Cas no 330201-70-2 (2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide)

2-(4-Chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a synthetic organic compound featuring a chlorophenoxy acetamide moiety linked to a substituted isoindole-1,3-dione scaffold. Its structural design combines a phenoxy group with an isoindolinone core, offering potential utility in medicinal chemistry and agrochemical research. The compound's chlorinated aromatic component may enhance biological activity, while the dioxoisoindoline fragment contributes to stability and binding interactions. This molecule is of interest for its potential as an intermediate in the development of pharmacologically active agents or crop protection chemicals. Its well-defined structure allows for precise modifications to optimize physicochemical properties and target specificity. The compound's purity and synthetic reproducibility make it suitable for rigorous research applications.
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide structure
330201-70-2 structure
Product Name:2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
CAS No:330201-70-2
MF:C17H13ClN2O4
MW:344.749123334885
CID:5922689
PubChem ID:959060
Update Time:2025-06-08

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
    • F0336-0190
    • SR-01000424729-1
    • Z27627134
    • CCG-310228
    • AKOS017047300
    • SR-01000424729
    • 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)acetamide
    • 330201-70-2
    • 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
    • Oprea1_081135
    • ZINC00567835
    • Inchi: 1S/C17H13ClN2O4/c1-20-16(22)13-7-4-11(8-14(13)17(20)23)19-15(21)9-24-12-5-2-10(18)3-6-12/h2-8H,9H2,1H3,(H,19,21)
    • InChI Key: UJFXWAXQVQFGKW-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OCC(NC1C=CC2C(N(C)C(C=2C=1)=O)=O)=O

Computed Properties

  • Exact Mass: 344.0563846g/mol
  • Monoisotopic Mass: 344.0563846g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 519
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 75.7Ų

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0336-0190-2μmol
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0336-0190-5μmol
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
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$63.0 2023-05-17
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F0336-0190-10μmol
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
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$69.0 2023-05-17
Life Chemicals
F0336-0190-20μmol
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0336-0190-1mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
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$54.0 2023-05-17
Life Chemicals
F0336-0190-2mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
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$59.0 2023-05-17
Life Chemicals
F0336-0190-3mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
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Life Chemicals
F0336-0190-4mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0336-0190-5mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0336-0190-10mg
2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
330201-70-2 90%+
10mg
$79.0 2023-05-17

2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide Related Literature

Additional information on 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

Introduction to Compound with CAS No 330201-70-2 and Product Name: 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide

The compound identified by the CAS number 330201-70-2 and the product name 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The structural complexity of this molecule, featuring both aromatic and heterocyclic moieties, makes it a promising candidate for further investigation in various therapeutic areas.

The 4-chlorophenoxy group in the molecular structure is a key feature that contributes to the compound's pharmacological properties. This moiety is commonly found in a wide range of pharmaceutical agents and has been extensively studied for its bioactivity. The presence of the chloro substituent enhances the lipophilicity of the molecule, which can be crucial for membrane permeability and binding affinity to biological targets. Additionally, the phenoxy group is known to interact favorably with certain enzymes and receptors, making it a valuable component in the design of novel therapeutic agents.

The other notable feature of this compound is the N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide moiety. This part of the molecule introduces a heterocyclic ring system that is known to exhibit a variety of biological activities. The 1H-isoindol scaffold is particularly interesting as it has been shown to possess properties that make it useful in the development of drugs targeting neurological disorders. The 1,3-dioxo group further enhances the molecular complexity and potential bioactivity, suggesting that this compound may have multiple mechanisms of action.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to gain deeper insights into the interactions between this compound and biological targets. Studies have indicated that the 4-chlorophenoxy group may interact with enzymes involved in metabolic pathways, while the isoindol moiety could potentially bind to receptors associated with neurological functions. These findings are particularly exciting as they suggest that this compound could be developed into a multitargeted drug candidate.

In vitro studies have begun to explore the pharmacological profile of this compound, revealing promising results in several key areas. Initial experiments have shown that it exhibits inhibitory activity against certain enzymes that are implicated in inflammation and pain pathways. This makes it a potential candidate for further development as an anti-inflammatory agent. Additionally, preliminary data suggest that it may have neuroprotective properties, which could be beneficial in treating conditions such as Alzheimer's disease and Parkinson's disease.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques has allowed researchers to introduce the desired functional groups with high precision. This level of synthetic control is crucial for producing compounds that are suitable for further biological evaluation.

As research continues, it is expected that new applications for this compound will be discovered. The combination of structural features such as the 4-chlorophenoxy group and the N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide moiety makes it a versatile molecule with potential uses in multiple therapeutic areas. Further studies will be needed to fully elucidate its mechanism of action and optimize its pharmacological properties.

The development of new pharmaceutical agents is a complex process that requires interdisciplinary collaboration between chemists, biologists, and pharmacologists. The compound described here exemplifies how advances in synthetic chemistry can lead to novel molecules with potential therapeutic value. By leveraging cutting-edge research techniques and computational tools, scientists are able to design and synthesize molecules that target specific biological pathways with high precision.

In conclusion, the compound with CAS No 330201-70-2 and product name 2-(4-chlorophenoxy)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide represents a significant contribution to the field of pharmaceutical chemistry. Its unique structural features and promising pharmacological properties make it an exciting candidate for further research and development. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the discovery and development of new treatments for human diseases.

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